3-Bromo-5-fluoro-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-fluoro-2-hydroxybenzonitrile” is a chemical compound with the molecular formula C7H3BrFNO . It has a molecular weight of 216.01 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-fluoro-2-hydroxybenzonitrile” consists of a benzene ring substituted with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group .Physical And Chemical Properties Analysis
“3-Bromo-5-fluoro-2-hydroxybenzonitrile” has a molecular weight of 216.01 g/mol . It has a topological polar surface area of 44 Ų . The compound is solid at room temperature .Scientific Research Applications
Environmental Chemistry and Photodegradation
- Photodegradation of Halogenated Aromatic Nitriles: Studies have investigated the effects of carbonates and soil organic matter on the photodegradation rates of bromoxynil, a compound closely related to 3-Bromo-5-fluoro-2-hydroxybenzonitrile. Carbonates were found to quench the photodegradation process, while soil fulvic acids showed diminishing effects on the rates of photodegradation of bromoxynil in water, acting as photosensitizers during these reactions (Kochany, 1992).
Synthesis and Application in Herbicide Development
- Herbicide Resistance: Research has explored the development of transgenic plants expressing a bacterial detoxification gene for bromoxynil, demonstrating a successful approach to obtaining herbicide resistance. This research highlights the potential for engineering resistance in crops against herbicides based on halogenated benzonitriles (Stalker, Mcbride, & Malyj, 1988).
- Synthesis of Derivatives: Efforts have been made towards the synthesis of related compounds, such as 3-Bromo-2-fluorobenzoic acid from precursors like 2-amino-6-fluorobenzonitrile, indicating methods that could be relevant for synthesizing and studying derivatives of 3-Bromo-5-fluoro-2-hydroxybenzonitrile for various applications (Zhou Peng-peng, 2013).
Photochemistry and Halogen Influence
- Photochemistry of Halogenated Benzene Derivatives: Investigations into the photochemistry of halogenated benzene derivatives, including the effects of halogens on photodegradation and photohydrolysis, provide insight into the behavior of 3-Bromo-5-fluoro-2-hydroxybenzonitrile under environmental conditions. These studies reveal the critical influence of substitution patterns on photochemical behavior, highlighting the complexity of reactions involving halogenated aromatic compounds (Clarke, Hill, & Roberts, 1998).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXOWHHWTQZRST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-hydroxybenzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.